molecular formula C26H24N6O B10899113 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10899113
M. Wt: 436.5 g/mol
InChI Key: CMGGJZMMEGAUQU-UHFFFAOYSA-N
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Description

N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from the preparation of the pyrazole core. The general synthetic route includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with appropriate reagents to form the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

    Rimonabant: A cannabinoid receptor antagonist.

    Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.

    Pyrazofurin: An antiviral and antitumor agent.

Uniqueness

Its combination of a pyrazole core with additional functional groups makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C26H24N6O

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H24N6O/c1-17-14-22(23-18(2)29-31(3)25(23)28-17)26(33)27-15-20-16-32(21-12-8-5-9-13-21)30-24(20)19-10-6-4-7-11-19/h4-14,16H,15H2,1-3H3,(H,27,33)

InChI Key

CMGGJZMMEGAUQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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